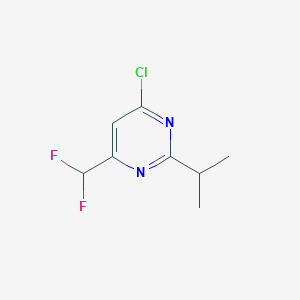
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chlorine, difluoromethyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed difluoromethylation of heteroaryl chlorides . This reaction is carried out under mild conditions and involves the use of difluoromethylating agents such as [(SIPr)Ag(CF2H)]2. The reaction proceeds with high efficiency, yielding the desired difluoromethylated product.
Industrial Production Methods
Industrial production of 4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as increased stability or specific electronic characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine derivatives.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity through hydrogen bonding and other interactions . The isopropyl group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine
- 4-Chloro-6-(difluoromethyl)-2-(methylthio)pyrimidine
- Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
Uniqueness
4-Chloro-6-(difluoromethyl)-2-isopropylpyrimidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of chlorine, difluoromethyl, and isopropyl groups in the pyrimidine ring provides a distinct set of properties that can be exploited in various applications. Compared to similar compounds, it may offer improved binding affinity, selectivity, and stability in certain contexts.
Properties
Molecular Formula |
C8H9ClF2N2 |
|---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
4-chloro-6-(difluoromethyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H9ClF2N2/c1-4(2)8-12-5(7(10)11)3-6(9)13-8/h3-4,7H,1-2H3 |
InChI Key |
OBMLYLAGFULADQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


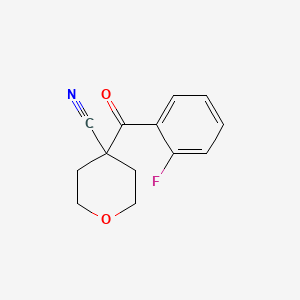

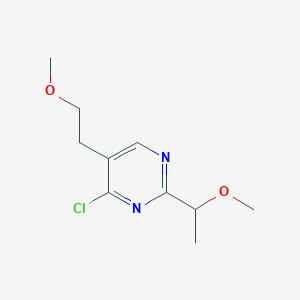
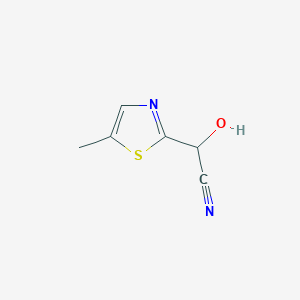



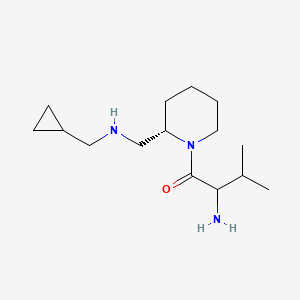

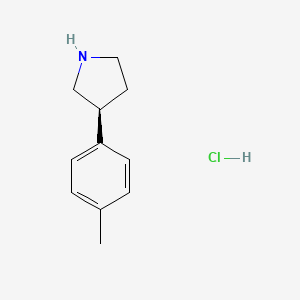
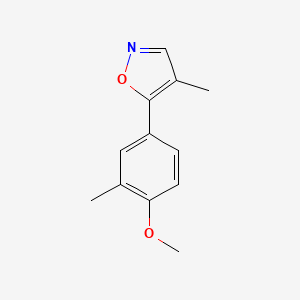

![3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11794656.png)

